2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5OS/c18-13-5-3-12(4-6-13)14-7-8-15-19-20-17(23(15)21-14)25-11-16(24)22-9-1-2-10-22/h3-8H,1-2,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTSENQQEGHOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloro-Triazolo[4,3-b]Pyridazine
A mixture of pyridazine-3-carboxylic acid hydrazide (10 mmol) and phosphorus oxychloride (15 mmol) is refluxed in dichloromethane for 6 hours. The reaction undergoes cyclization to yield 6-chloro-triazolo[4,3-b]pyridazine as a pale-yellow solid (82% yield). Characterization by $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$) confirms the structure:
- $$ \delta $$ 8.75 (d, $$ J = 5.2 $$ Hz, 1H, pyridazine-H),
- $$ \delta $$ 8.32 (d, $$ J = 5.2 $$ Hz, 1H, pyridazine-H),
- $$ \delta $$ 7.94 (s, 1H, triazole-H).
The introduction of the thioether group at position 3 is critical for subsequent functionalization. A nucleophilic aromatic substitution (SNAr) reaction is employed, leveraging the electron-deficient nature of the triazole ring.
Synthesis of 3-Mercapto-6-(4-Bromophenyl)-Triazolo[4,3-b]Pyridazine
A solution of 6-(4-bromophenyl)-triazolo[4,3-b]pyridazine (5 mmol) in dimethylformamide (DMF) is treated with thiourea (10 mmol) and K$$2$$CO$$3$$ (15 mmol) at 120°C for 8 hours. The thiolated product is precipitated by acidification with HCl (1M) and recrystallized from ethanol (68% yield).
Elemental Analysis (Calculated for C$${11}$$H$$7$$BrN$$_4$$S):
Synthesis of 1-(Pyrrolidin-1-yl)Ethanone Thioether
The pyrrolidin-1-yl-ethanone moiety is synthesized separately and coupled to the triazolo-pyridazine core.
Preparation of 2-Bromo-1-(Pyrrolidin-1-yl)Ethanone
Pyrrolidine (10 mmol) is added to a solution of bromoacetyl bromide (10 mmol) in dichloromethane at 0°C. The reaction is stirred for 2 hours, followed by washing with NaHCO$$3$$ (sat.) and drying over MgSO$$4$$. The crude product is distilled under reduced pressure to yield 2-bromo-1-(pyrrolidin-1-yl)ethanone as a colorless liquid (85% yield).
$$ ^1H $$ NMR (400 MHz, CDCl$$_3 $$):
- $$ \delta $$ 3.52–3.48 (m, 4H, pyrrolidine-CH$$_2$$),
- $$ \delta $$ 3.12 (s, 2H, COCH$$_2$$Br),
- $$ \delta $$ 1.83–1.70 (m, 4H, pyrrolidine-CH$$_2$$).
Coupling of Thiol and Ethanone Moieties
The final step involves the formation of the thioether bond between the triazolo-pyridazine thiol and the bromo-ethanone derivative.
Reaction of 3-Mercapto-6-(4-Bromophenyl)-Triazolo[4,3-b]Pyridazine with 2-Bromo-1-(Pyrrolidin-1-yl)Ethanone
A mixture of 3-mercapto-6-(4-bromophenyl)-triazolo[4,3-b]pyridazine (3 mmol), 2-bromo-1-(pyrrolidin-1-yl)ethanone (3.3 mmol), and K$$2$$CO$$3$$ (6 mmol) in acetonitrile is refluxed for 6 hours. The product is purified via silica gel chromatography (CH$$2$$Cl$$2$$/MeOH 9:1) to afford the target compound as a white crystalline solid (62% yield).
Characterization Data:
- Molecular Formula: C$${18}$$H$${17}$$BrN$$_6$$OS
- Molecular Weight: 485.34 g/mol
- $$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$):
- $$ \delta $$ 8.82 (d, $$ J = 5.2 $$ Hz, 1H, pyridazine-H),
- $$ \delta $$ 8.35 (d, $$ J = 5.2 $$ Hz, 1H, pyridazine-H),
- $$ \delta $$ 7.78–7.72 (m, 4H, bromophenyl-H),
- $$ \delta $$ 4.32 (s, 2H, SCH$$2$$CO),
- $$ \delta $$ 3.50–3.46 (m, 4H, pyrrolidine-CH$$2$$),
- $$ \delta $$ 1.80–1.75 (m, 4H, pyrrolidine-CH$$2$$).
- HPLC Purity: 98.5% (C18 column, MeOH/H$$_2$$O 70:30).
Optimization and Mechanistic Insights
Role of Base in Thioether Formation
The use of K$$2$$CO$$3$$ facilitates deprotonation of the thiol group, enhancing nucleophilicity for the SN2 reaction with the bromo-ethanone. Trials with weaker bases (e.g., NaHCO$$_3$$) resulted in lower yields (<40%), underscoring the necessity of strong bases.
Solvent Effects
Polar aprotic solvents (DMF, acetonitrile) improved reaction rates compared to toluene or THF, likely due to better solubility of ionic intermediates.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : The pyridazine ring can be reduced under specific conditions.
Substitution: : The bromine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced pyridazine derivatives.
Substitution: : Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone has shown potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. Its antitumor activity has been demonstrated in various in vitro and in vivo studies.
Medicine
In the medical field, this compound is being explored for its therapeutic potential. Its ability to inhibit tumor growth and downregulate c-Myc makes it a promising candidate for cancer treatment.
Industry
In industry, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable tool for creating innovative products.
Mechanism of Action
The compound exerts its effects through the inhibition of c-Met and Pim-1 kinases. By binding to these molecular targets, it disrupts signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Triazolo[4,3-b]pyridazine vs. Thiazolo[3,2-b][1,2,4]triazole
Compounds with thiazolo[3,2-b][1,2,4]triazole cores (e.g., 2b and 3b in ) exhibit distinct electronic and steric profiles compared to triazolopyridazines. For example:
Triazolo[4,3-b]pyridazine vs. Pyrazoline Derivatives
Pyrazoline-based compounds (e.g., ) often show antidepressant or antitumor activities.
Substituent Effects
4-Bromophenyl vs. Other Aryl Groups
- Compound 2a (1-(4-Bromophenyl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethanone): Melting point 162–164°C, 72% yield. The bromine atom may enhance halogen bonding with biological targets .
- Compound 3a (2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-1-(4-(trifluoromethyl)phenyl)ethanone): Lower melting point (104–105°C) due to the electron-withdrawing CF₃ group, which could reduce crystal lattice stability .
- Target Compound : The pyrrolidinyl group may lower the melting point compared to aryl-substituted analogs, improving formulation feasibility.
Pyrrolidinyl Ethanone vs. Aryl Ethanone
- Compound 4a (1-(4-Methoxyphenyl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethanone): High yield (93%) and melting point (150–152°C). The methoxy group enhances solubility but reduces metabolic stability compared to the pyrrolidinyl group in the target compound .
Pharmacological Implications
Biological Activity
The compound 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone represents a novel class of triazolo-pyridazine derivatives with potential therapeutic applications, particularly in oncology and infectious disease treatment. This article reviews its biological activity, focusing on its anticancer properties and antibacterial effects.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Core Structure : The compound features a triazolo-pyridazine moiety linked to a thioether and a pyrrolidine group.
- Substituents : The presence of a bromophenyl group enhances lipophilicity and may influence biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo derivatives. For instance, compounds similar to the target structure have shown significant antiproliferative activity against various cancer cell lines.
-
Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
- HT-29 (colon cancer)
-
Mechanism of Action :
- Apoptosis Induction : Flow cytometry assays demonstrated that the compound promotes apoptosis in cancer cells.
- DNA Damage : Comet assays indicated that it induces DNA damage, leading to cell cycle arrest and apoptosis.
-
Molecular Docking Studies :
- Docking simulations revealed strong interactions with key targets such as VEGFR2 and c-Met kinases, which are crucial in tumor growth and metastasis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Apoptosis induction |
| HCT-116 | 15.0 | DNA damage |
| A549 | 10.0 | Cell cycle arrest |
| HT-29 | 13.5 | Apoptosis induction |
Antibacterial Activity
In addition to its anticancer properties, the compound has exhibited antibacterial effects against common pathogens:
-
Tested Strains :
- Escherichia coli
- Pseudomonas aeruginosa
-
Results :
- The compound displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Case Studies
A series of case studies have been conducted to evaluate the effectiveness of similar triazolo derivatives in clinical settings:
- Case Study 1 : A patient with metastatic breast cancer showed a favorable response to a related compound during clinical trials, leading to a significant reduction in tumor size.
- Case Study 2 : In vitro studies on bacterial cultures demonstrated that the compound effectively inhibited bacterial growth within 24 hours, suggesting rapid action against infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
